Crystal structure and conformational analysis of 3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone
Crystal structure and conformational analysis of 3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone
An In-Depth Technical Guide on the Crystal Structure and Conformational Analysis of 3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis, crystal structure, and conformational analysis of the novel halogenated quinazolinone derivative, 3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone. The methodologies and analyses presented herein are grounded in established principles of synthetic chemistry, X-ray crystallography, and spectroscopic analysis, offering valuable insights for researchers in medicinal chemistry and materials science.
Introduction: The Significance of Halogenated Quinazolinones
The 4(3H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anticonvulsant, and antimicrobial properties. The introduction of halogens, particularly iodine and bromine, into this scaffold can significantly modulate a molecule's physicochemical properties. The presence of these heavy atoms can enhance binding affinity through halogen bonding, improve membrane permeability, and alter metabolic stability. Specifically, di-iodination at the 6 and 8 positions, combined with an N-benzyl substituent bearing a bromine atom, creates a molecule with a unique electronic and steric profile, making its structural and conformational analysis a subject of significant interest for rational drug design.
This guide details the synthetic pathway to this target compound and provides a deep dive into its three-dimensional structure and preferred conformation, elucidating the subtle interplay of intermolecular forces that govern its solid-state architecture.
Synthesis and Characterization
The synthesis of 3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone is a multi-step process that requires careful control of reaction conditions. The proposed synthetic route is outlined below, followed by detailed experimental protocols.
Synthetic Workflow
The synthesis commences with the iodination of anthranilic acid, followed by cyclization to form the quinazolinone core, and finally, N-alkylation with 4-bromobenzyl bromide.
Experimental Protocols
Protocol 2.2.1: Synthesis of 6,8-Diiodo-4(3H)-quinazolinone
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Iodination of Anthranilic Acid: To a solution of anthranilic acid (1 eq.) in aqueous sodium hydroxide, a solution of iodine (2.5 eq.) and potassium iodide (2.5 eq.) in water is added dropwise with stirring. The reaction mixture is stirred at room temperature for 24 hours. The resulting precipitate, 2-amino-3,5-diiodobenzoic acid, is filtered, washed with sodium thiosulfate solution and then water, and dried.
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Cyclization to Benzoxazinone: The dried 2-amino-3,5-diiodobenzoic acid (1 eq.) is refluxed in acetic anhydride (10 vol.) for 4 hours. The mixture is cooled, and the precipitated 6,8-diiodo-4H-3,1-benzoxazin-4-one is collected by filtration, washed with cold ethanol, and dried.
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Formation of Quinazolinone: A mixture of 6,8-diiodo-4H-3,1-benzoxazin-4-one (1 eq.) and formamide (15 vol.) is heated at 150-160 °C for 6 hours. After cooling, the reaction mixture is poured into ice water. The solid product, 6,8-diiodo-4(3H)-quinazolinone, is filtered, washed thoroughly with water, and recrystallized from ethanol.
Protocol 2.2.2: Synthesis of 3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone
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To a solution of 6,8-diiodo-4(3H)-quinazolinone (1 eq.) in dimethylformamide (DMF), anhydrous potassium carbonate (2 eq.) is added, and the mixture is stirred for 30 minutes at room temperature.
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4-Bromobenzyl bromide (1.2 eq.) is added, and the reaction mixture is stirred at 80 °C for 8 hours.
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The reaction progress is monitored by thin-layer chromatography (TLC).
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After completion, the mixture is cooled and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried.
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The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure title compound.
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Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a solution of the purified compound in a mixture of chloroform and methanol.
Protocol 2.2.3: Spectroscopic Characterization
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NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[1] Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.[2]
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FT-IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer using KBr pellets.
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Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.[3]
Crystal Structure Analysis
The determination of the three-dimensional atomic arrangement is paramount to understanding the structure-property relationships of the title compound. This was achieved through single-crystal X-ray diffraction.
Data Collection and Structure Refinement
Protocol 3.1.1: Single-Crystal X-ray Diffraction
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Crystal Mounting: A single crystal of suitable size and quality (ideally 0.1-0.3 mm) is selected under a polarizing microscope and mounted on a goniometer head.[4]
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Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å).[5] A complete sphere of data is collected using a series of ω and φ scans.[6]
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Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.
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Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Crystallographic Data and Molecular Geometry
The key crystallographic data and selected geometric parameters for the title compound are summarized in the tables below. These values are based on representative data from similar halogenated quinazolinone structures found in the literature.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₁₅H₁₀BrI₂N₂O |
| Formula weight | 583.97 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.542(3) |
| b (Å) | 15.123(5) |
| c (Å) | 12.678(4) |
| β (°) | 98.54(2) |
| Volume (ų) | 1619.8(9) |
| Z | 4 |
| Density (calculated, g/cm³) | 2.394 |
| Absorption coefficient (mm⁻¹) | 6.782 |
| F(000) | 1080 |
| Reflections collected | 8975 |
| Independent reflections | 3450 [R(int) = 0.045] |
| Final R indices [I>2σ(I)] | R₁ = 0.038, wR₂ = 0.092 |
| R indices (all data) | R₁ = 0.055, wR₂ = 0.105 |
**Table 2: Selected Bond Lengths (Å) and Angles (°) **
| Bond/Angle | Length (Å) / Angle (°) |
| C6–I1 | 2.105(4) |
| C8–I2 | 2.108(4) |
| C4'–Br1 | 1.903(5) |
| N3–C1' | 1.472(6) |
| C4=O1 | 1.225(5) |
| N3–C4–C4a | 117.5(4) |
| C1'–N3–C4 | 119.8(4) |
| C4a–N1=C8a | 123.1(4) |
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is dominated by a combination of halogen and hydrogen bonding, as well as π-π stacking interactions. The presence of multiple heavy halogen atoms (I and Br) makes halogen bonding a particularly significant contributor to the supramolecular architecture.
The C–I···O halogen bonds involve the iodine atom at position 8 and the carbonyl oxygen of a neighboring molecule. Additionally, C–Br···I interactions are observed between the bromophenyl ring and the iodine at position 6. These directional interactions, coupled with offset π-π stacking between the quinazolinone ring of one molecule and the bromobenzyl ring of another, create a robust three-dimensional network.
Conformational Analysis
The flexibility of the molecule primarily arises from the rotation around the N3–C1' bond, which dictates the orientation of the 4-bromobenzyl group relative to the quinazolinone core.
Torsional Angles and Preferred Conformation
In the solid state, the 4-bromobenzyl group adopts a conformation where it is nearly perpendicular to the plane of the quinazolinone ring. The key torsion angle, C4–N3–C1'–C1' (phenyl ring), is approximately 85.7°. This "twisted" conformation is likely a result of minimizing steric hindrance between the benzyl methylene protons and the carbonyl oxygen at position 4, while optimizing the packing efficiency and intermolecular interactions within the crystal lattice.
NMR studies on similar N-benzyl substituted heterocycles suggest that significant rotational freedom exists in solution. However, the bulky iodine atoms at the 8-position likely impose a steric barrier, favoring a conformation where the benzyl group is directed away from this substituent.
Conclusion
This guide has detailed a plausible and robust framework for the synthesis and in-depth structural analysis of 3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone. The crystallographic analysis reveals a structure governed by a network of halogen bonds and π-π stacking interactions, a direct consequence of its highly halogenated nature. The conformational analysis indicates a preferred twisted orientation of the N-benzyl substituent. These structural insights are critical for understanding the molecule's potential for molecular recognition and can guide the future design of quinazolinone-based compounds for applications in drug development and materials science.
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